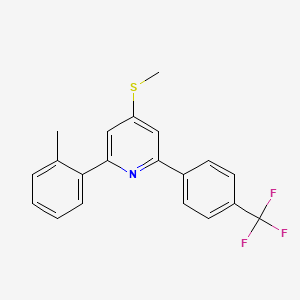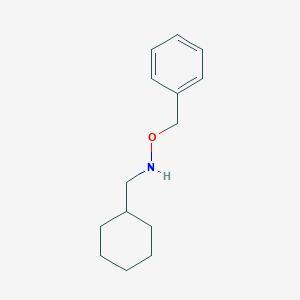![molecular formula C12H18N2O10 B14311327 2,4-Bis[bis(carboxymethyl)amino]butanoic acid CAS No. 110360-07-1](/img/structure/B14311327.png)
2,4-Bis[bis(carboxymethyl)amino]butanoic acid
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
2,4-Bis[bis(carboxymethyl)amino]butanoic acid is a chemical compound with the molecular formula C12H20N2O8 It is known for its unique structure, which includes two bis(carboxymethyl)amino groups attached to a butanoic acid backbone
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2,4-Bis[bis(carboxymethyl)amino]butanoic acid typically involves the reaction of butanoic acid derivatives with bis(carboxymethyl)amine under controlled conditions. The reaction is usually carried out in the presence of a catalyst and requires precise temperature and pH control to ensure the desired product is obtained.
Industrial Production Methods
Industrial production of this compound may involve large-scale synthesis using automated reactors. The process includes the careful addition of reagents, continuous monitoring of reaction conditions, and purification steps to isolate the final product. The use of advanced analytical techniques ensures the purity and quality of the compound.
Chemical Reactions Analysis
Types of Reactions
2,4-Bis[bis(carboxymethyl)amino]butanoic acid undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form different oxidation states, depending on the reagents and conditions used.
Reduction: Reduction reactions can convert the compound into its reduced forms, often involving hydrogenation.
Substitution: The amino and carboxyl groups can participate in substitution reactions, leading to the formation of various derivatives.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.
Reduction: Reducing agents such as sodium borohydride and lithium aluminum hydride are often used.
Substitution: Reagents like alkyl halides and acyl chlorides are employed in substitution reactions.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield carboxylic acids, while reduction can produce amines or alcohols.
Scientific Research Applications
2,4-Bis[bis(carboxymethyl)amino]butanoic acid has a wide range of applications in scientific research:
Chemistry: It is used as a building block for synthesizing complex molecules and as a reagent in various chemical reactions.
Biology: The compound is studied for its potential role in biological systems, including enzyme interactions and metabolic pathways.
Medicine: Research is ongoing to explore its potential therapeutic applications, such as drug delivery and treatment of certain diseases.
Industry: It is used in the production of specialty chemicals and materials with specific properties.
Mechanism of Action
The mechanism of action of 2,4-Bis[bis(carboxymethyl)amino]butanoic acid involves its interaction with molecular targets such as enzymes and receptors. The compound can bind to active sites, altering the activity of enzymes or modulating receptor functions. These interactions can affect various biochemical pathways, leading to specific physiological effects.
Comparison with Similar Compounds
Similar Compounds
- 2-[(carboxymethyl)amino]butanoic acid
- 4-[Bis(carboxymethyl)amino]butanoic acid
- 2,2-Bis(hydroxymethyl)butanoic acid
Uniqueness
2,4-Bis[bis(carboxymethyl)amino]butanoic acid is unique due to its specific structure, which allows for multiple functional group interactions. This makes it a versatile compound with diverse applications in different fields of research.
Properties
CAS No. |
110360-07-1 |
|---|---|
Molecular Formula |
C12H18N2O10 |
Molecular Weight |
350.28 g/mol |
IUPAC Name |
2,4-bis[bis(carboxymethyl)amino]butanoic acid |
InChI |
InChI=1S/C12H18N2O10/c15-8(16)3-13(4-9(17)18)2-1-7(12(23)24)14(5-10(19)20)6-11(21)22/h7H,1-6H2,(H,15,16)(H,17,18)(H,19,20)(H,21,22)(H,23,24) |
InChI Key |
WWDUIVUSMGWGLO-UHFFFAOYSA-N |
Canonical SMILES |
C(CN(CC(=O)O)CC(=O)O)C(C(=O)O)N(CC(=O)O)CC(=O)O |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.




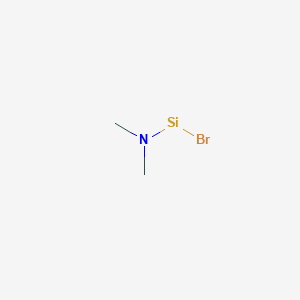

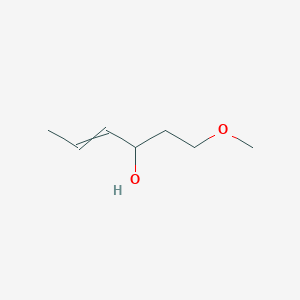
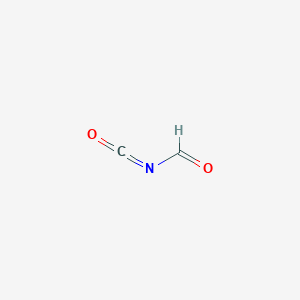

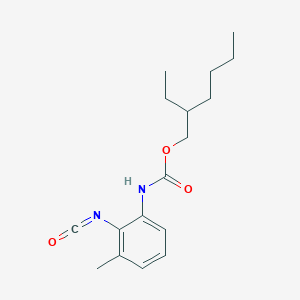
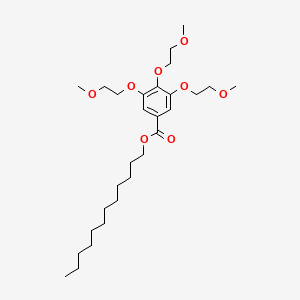
![Trimethyl[(1,1,1-trichloro-3,3-dimethylbutan-2-yl)oxy]silane](/img/structure/B14311320.png)
